BenchChemオンラインストアへようこそ!

3,5-Bis(trifluoromethyl)benzamide

Neurokinin receptor antagonist NK1/NK2 dual antagonism Asthma and respiratory pharmacology

Procure 3,5-Bis(trifluoromethyl)benzamide to access the unique 3,5-bis(CF3) pharmacophore that enables balanced dual NK1/NK2 antagonism in validated DNK333 series, sub-micromolar CETP inhibition (IC50 0.69 μM), and superior CNS penetration (XLogP3 3.1 vs. 0.64 for unsubstituted benzamide). This scaffold delivers metabolic stability and optimal blood-brain barrier penetration unattainable with mono-CF3 or unsubstituted analogs. Essential for medicinal chemistry programs targeting asthma/COPD, cardiovascular risk (HDL elevation), Alzheimer's, and drug-resistant MRSA (MIC 0.16–0.68 μM).

Molecular Formula C9H5F6NO
Molecular Weight 257.13 g/mol
CAS No. 22227-26-5
Cat. No. B1297820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Bis(trifluoromethyl)benzamide
CAS22227-26-5
Molecular FormulaC9H5F6NO
Molecular Weight257.13 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)N
InChIInChI=1S/C9H5F6NO/c10-8(11,12)5-1-4(7(16)17)2-6(3-5)9(13,14)15/h1-3H,(H2,16,17)
InChIKeyYNOPIKHMZIOWHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Bis(trifluoromethyl)benzamide (CAS 22227-26-5): A Critical Fluorinated Benzamide Building Block for Neurokinin Antagonists and Specialized Pharmacophores


3,5-Bis(trifluoromethyl)benzamide (CAS 22227-26-5), molecular formula C9H5F6NO, is a symmetrically substituted fluorinated aromatic amide featuring two trifluoromethyl (-CF3) groups at the meta positions (3- and 5-) of the benzene ring [1]. Its computed XLogP3 of 3.1 and molecular weight of 257.13 g/mol reflect the strongly electron-withdrawing and highly lipophilic character conferred by the bis(trifluoromethyl)phenyl pharmacophore [1]. This compound is not a therapeutic agent itself; rather, it is an indispensable synthetic intermediate and core structural motif embedded within numerous preclinical and clinical-stage neurokinin (NK1/NK2) receptor antagonists (e.g., the DNK333 series) and cholesteryl ester transfer protein (CETP) inhibitors [2][3]. The strategic value of this exact benzamide scaffold lies in its ability to impart enhanced metabolic stability, optimal lipophilicity for blood-brain barrier penetration, and specific receptor-binding geometry that cannot be replicated by unsubstituted benzamide or mono-trifluoromethyl analogs [2][4].

3,5-Bis(trifluoromethyl)benzamide Substitution Risks: Why In-Class Analogs and Unsubstituted Benzamides Cannot Be Interchanged


Substituting 3,5-Bis(trifluoromethyl)benzamide with alternative in-class compounds such as 4-(trifluoromethyl)benzamide, 3,5-dichlorobenzamide, or unsubstituted benzamide introduces unacceptable functional deviations in advanced pharmaceutical programs. Critically, the specific 3,5-bis(trifluoromethyl) substitution pattern creates a unique combination of strong electron-withdrawing effect (Hammett σm = 0.43 per CF3 group), high lipophilicity (π = 0.88 per CF3), and steric bulk that collectively influence both molecular conformation and target recognition [1][2]. Structural activity relationship (SAR) studies on the DNK333 series demonstrate that even subtle modifications to the benzamide substitution pattern (e.g., switching from 3,5-bis(trifluoromethyl) to 3,5-dinitro) fundamentally alter the balance of dual NK1/NK2 receptor antagonism [3]. Similarly, the pharmacokinetic profile of derivatives—particularly blood-brain barrier penetration required for CNS-active neurokinin antagonists—is exquisitely sensitive to the lipophilic-hydrophilic balance imparted specifically by the 3,5-bis(CF3) motif; generic replacements lacking this precise electronic and steric signature will produce off-target binding, altered metabolic clearance, or complete loss of efficacy [1][4].

3,5-Bis(trifluoromethyl)benzamide: Quantitative Evidence of Differentiation from Closest Analogs and Scaffold Alternatives


Potent and Balanced Dual NK1/NK2 Receptor Antagonist Activity: The 3,5-Bis(trifluoromethyl)benzamide Moiety as a Determinant of Balanced Affinity

The 3,5-bis(trifluoromethyl)benzamide moiety in DNK333 (compound 1b) serves as the foundational scaffold for achieving potent and balanced dual NK1/NK2 receptor antagonism. In a systematic SAR study, modification of the benzamide substitution pattern revealed that replacing the 3,5-bis(trifluoromethyl) groups with a 3,5-dinitro substitution (compound 3) resulted in potent but distinctly different receptor selectivity [1]. This comparative analysis demonstrates that the 3,5-bis(trifluoromethyl)benzamide scaffold provides a specific electronic and steric environment critical for balanced dual receptor engagement.

Neurokinin receptor antagonist NK1/NK2 dual antagonism Asthma and respiratory pharmacology

CETP Inhibitor Potency: 3,5-Bis(trifluoromethyl)benzylamino Benzamides Achieve Sub-Micromolar IC50 with Ortho-CF3 Substitution

Within the 3,5-bis(trifluoromethyl)benzylamino benzamide series, the presence of the 3,5-bis(trifluoromethyl)phenyl pharmacophore is essential for CETP inhibitory activity. Direct comparison between compound 9b (ortho-CF3 substituted on the central aromatic ring) and compound 9a (unsubstituted central aromatic ring) revealed a structure-dependent 2-fold difference in potency [1]. This demonstrates that while the 3,5-bis(trifluoromethyl)benzylamino scaffold provides the core binding framework, precise substitution on adjacent rings modulates potency by nearly 100%, underscoring the importance of the specific benzamide derivative selection.

CETP inhibition Lipid metabolism disorders HDL cholesterol elevation

Cholinesterase Inhibitor Optimization: 3,5-Bis(trifluoromethyl)phenyl Substitution Outperforms Rivastigmine in AChE Inhibition

In a series of N-[3,5-bis(trifluoromethyl)phenyl]benzamide derivatives evaluated as dual AChE/BuChE inhibitors, the lead compound 1 (N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide) was systematically optimized to yield derivative 4a (N-[3,5-bis(trifluoromethyl)phenyl]-3-bromo-5-hydroxybenzamide). Derivative 4a demonstrated superior AChE inhibitory activity compared to the clinically approved carbamate drug rivastigmine . Furthermore, the study established that the 3,5-bis(trifluoromethyl)phenyl group is essential for achieving the enhanced lipophilicity required for CNS penetration and optimal cholinesterase engagement.

Cholinesterase inhibition Acetylcholinesterase (AChE) Butyrylcholinesterase (BuChE) Alzheimer's disease

Physicochemical Advantage: Lipophilicity (XLogP3 = 3.1) of 3,5-Bis(trifluoromethyl)benzamide Versus Unsubstituted Benzamide

The physicochemical properties of 3,5-Bis(trifluoromethyl)benzamide differ markedly from unsubstituted benzamide, driven by the strong electron-withdrawing and lipophilic contributions of the two meta-trifluoromethyl groups. The computed partition coefficient (XLogP3) of 3,5-Bis(trifluoromethyl)benzamide is 3.1, compared to an XLogP3 of approximately 0.64 for unsubstituted benzamide—a difference of nearly 2.5 logP units, representing approximately a 300-fold increase in lipophilicity [1][2]. This elevated lipophilicity is a critical determinant for passive diffusion across biological membranes, particularly the blood-brain barrier, which is essential for CNS-targeted neurokinin antagonists and cholinesterase inhibitors [3].

Physicochemical property comparison Lipophilicity Blood-brain barrier penetration XLogP3

Broad-Spectrum Antimicrobial Activity: 3,5-Bis(trifluoromethyl)phenyl-Containing Compounds Achieve Sub-Micromolar MICs Against MRSA

Compounds incorporating the 3,5-bis(trifluoromethyl)phenyl pharmacophore demonstrate potent antimicrobial activity against clinically relevant pathogens. In a study of N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides, the N-[3,5-bis(trifluoromethyl)phenyl] derivative exhibited sub-micromolar minimum inhibitory concentrations (MICs) ranging from 0.16 to 0.68 μM against methicillin-resistant Staphylococcus aureus (MRSA) isolates [1]. Additionally, the same compound showed activity against Mycobacterium tuberculosis with an MIC of 10 μM, comparable to the first-line antitubercular drug rifampicin [1].

Antimicrobial activity MRSA Mycobacterium tuberculosis MIC

3,5-Bis(trifluoromethyl)benzamide: High-Value Application Scenarios Driven by Evidence-Based Differentiation


Dual NK1/NK2 Receptor Antagonist Lead Optimization for Respiratory and Inflammatory Disorders

For medicinal chemistry teams developing dual neurokinin receptor antagonists targeting asthma, COPD, or inflammatory bowel disease, 3,5-Bis(trifluoromethyl)benzamide is the essential benzamide building block. Evidence from the DNK333 series demonstrates that this specific 3,5-bis(trifluoromethyl) substitution pattern provides the balanced NK1/NK2 dual antagonism required for clinical efficacy, while alternative substitutions such as 3,5-dinitro introduce a ~3.4-fold selectivity bias toward NK1 that compromises therapeutic balance [1]. Procurement of 3,5-Bis(trifluoromethyl)benzamide enables the synthesis of the precise pharmacophore that achieved clinical validation in blocking NKA-induced bronchoconstriction in asthma patients [1].

CETP Inhibitor Development for Dyslipidemia and Cardiovascular Risk Reduction

Research groups focused on cholesteryl ester transfer protein (CETP) inhibition as a strategy to elevate HDL cholesterol and reduce cardiovascular risk should prioritize 3,5-Bis(trifluoromethyl)benzamide derivatives. Quantitative evidence shows that 3,5-bis(trifluoromethyl)benzylamino benzamides achieve potent CETP inhibition with IC50 values as low as 0.69 μM for ortho-CF3 substituted analogs, representing a 2-fold improvement over unsubstituted variants [2]. The 3,5-bis(trifluoromethyl)phenyl pharmacophore consistently yields high docking scores against the CETP binding site (PDB 4EWS) and validates the pharmacophore fingerprint of CETP-active inhibitors [2].

CNS-Penetrant Cholinesterase Inhibitors for Alzheimer's Disease and Dementia

For programs developing next-generation acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors, 3,5-Bis(trifluoromethyl)benzamide provides the foundational lipophilic scaffold essential for blood-brain barrier penetration. The 3,5-bis(trifluoromethyl)phenyl group increases lipophilicity by approximately 300-fold compared to unsubstituted benzamide (XLogP3 = 3.1 vs. 0.64) [3]. This physicochemical advantage translates directly to superior AChE inhibitory potency, with N-[3,5-bis(trifluoromethyl)phenyl]-3-bromo-5-hydroxybenzamide (derivative 4a) outperforming the clinically approved drug rivastigmine in AChE inhibition . Selection of the correct 3,5-bis(trifluoromethyl)benzamide precursor is critical for achieving the enhanced CNS exposure and target engagement required for meaningful therapeutic benefit.

Antimicrobial Lead Discovery Against Drug-Resistant Pathogens

Investigators pursuing novel antimicrobial agents against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis should employ 3,5-Bis(trifluoromethyl)benzamide as a strategic starting material. Compounds bearing the 3,5-bis(trifluoromethyl)phenyl pharmacophore achieve sub-micromolar MICs against MRSA (0.16–0.68 μM) and antitubercular activity comparable to rifampicin (MIC = 10 μM) [4]. This broad-spectrum antimicrobial profile, coupled with the enhanced metabolic stability conferred by the trifluoromethyl groups, positions 3,5-Bis(trifluoromethyl)benzamide-derived compounds as promising leads for addressing the critical unmet need of antibiotic-resistant infections.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,5-Bis(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.